molecular formula C25H21N5O2S2 B299933 2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No. B299933
M. Wt: 487.6 g/mol
InChI Key: KUEJFOPQDOZRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NTZ and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of NTZ involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. NTZ inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
NTZ has been shown to have a variety of biochemical and physiological effects. Studies have shown that NTZ can inhibit the expression of genes involved in inflammation, cell proliferation, and angiogenesis. Additionally, NTZ has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, potentially leading to drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of NTZ is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, NTZ has been shown to have low toxicity in animal studies. However, one limitation of NTZ is its relatively low solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on NTZ. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of NTZ. Additionally, further studies are needed to explore the potential applications of NTZ in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Finally, more research is needed to fully understand the mechanism of action of NTZ and its potential interactions with other drugs.

Synthesis Methods

The synthesis of NTZ involves a multi-step process that includes the reaction of 1-naphthol with 2-mercaptoethanol to form 1-naphthylthioethanol. This intermediate is then reacted with phenylhydrazine to form 1-naphthylthioethylphenylhydrazine. The final step involves the reaction of 1-naphthylthioethylphenylhydrazine with 2-bromo-3-(1,3-thiazol-2-yl)propanoic acid to form NTZ.

Scientific Research Applications

NTZ has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that NTZ can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, NTZ has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

properties

Product Name

2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C25H21N5O2S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C25H21N5O2S2/c1-17(23(31)27-24-26-14-15-33-24)34-25-29-28-22(30(25)19-10-3-2-4-11-19)16-32-21-13-7-9-18-8-5-6-12-20(18)21/h2-15,17H,16H2,1H3,(H,26,27,31)

InChI Key

KUEJFOPQDOZRHT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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